molecular formula C9H9BrClN B13548892 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B13548892
M. Wt: 246.53 g/mol
InChI Key: YYGUMRFBBWACID-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 7th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Similar Compounds:

  • 7-Bromo-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Comparison: this compound is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for targeted research and development.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2

InChI Key

YYGUMRFBBWACID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)Br)NC1

Origin of Product

United States

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